Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester
Overview
Description
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester, also known as bis(4-formyl-2-methoxyphenyl) oxalate, is an organic compound with the molecular formula C18H14O8. This compound is characterized by the presence of two formyl groups and two methoxy groups attached to a phenyl ring, which are esterified with ethanedioic acid (oxalic acid). It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester typically involves the esterification of oxalic acid with 4-formyl-2-methoxyphenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality. Industrial-scale purification methods, including distillation and crystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Bis(4-carboxy-2-methoxyphenyl) oxalate.
Reduction: Bis(4-hydroxymethyl-2-methoxyphenyl) oxalate.
Substitution: Bis(4-substituted-2-methoxyphenyl) oxalate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(4-formyl-2-methoxyphenyl) oxalate: A closely related compound with similar structural features.
Bis(4-carboxy-2-methoxyphenyl) oxalate: An oxidation product of ethanedioic acid, bis(4-formyl-2-methoxyphenyl) ester.
Bis(4-hydroxymethyl-2-methoxyphenyl) oxalate: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of formyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
bis(4-formyl-2-methoxyphenyl) oxalate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-23-15-7-11(9-19)3-5-13(15)25-17(21)18(22)26-14-6-4-12(10-20)8-16(14)24-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFTNXRNIIYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C(=O)OC2=C(C=C(C=C2)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00770130 | |
Record name | Bis(4-formyl-2-methoxyphenyl) ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141186-15-4 | |
Record name | Bis(4-formyl-2-methoxyphenyl) ethanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00770130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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